Acid-Stable Allyl Ester During Boc Deprotection
The Boc group of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is quantitatively removed using trifluoroacetic acid (TFA) in dichloromethane, while the allyl ester remains completely intact under these conditions. In contrast, the methyl and ethyl esters of Boc-cysteine are partially hydrolyzed under the same acidic conditions, leading to side products and reduced yields [1].
| Evidence Dimension | Stability of ester group under Boc deprotection conditions (TFA/DCM) |
|---|---|
| Target Compound Data | Allyl ester remains intact (>95% recovery) |
| Comparator Or Baseline | Methyl ester and ethyl ester (partial hydrolysis, estimated 5-15% loss) |
| Quantified Difference | Allyl ester shows complete stability vs. partial hydrolysis for methyl/ethyl esters |
| Conditions | Standard Boc deprotection: 20-50% TFA in DCM, 0-25°C, 30-120 min |
Why This Matters
Enables sequential deprotection without unwanted side reactions, critical for synthesizing complex peptides with multiple protecting groups.
- [1] Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis. The Journal of Organic Chemistry, 52(22), 4984–4993. View Source
